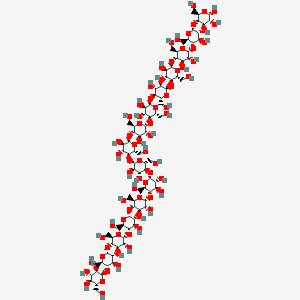

Maltopentadecaose

Description

Properties

Molecular Formula |

C90H152O76 |

|---|---|

Molecular Weight |

2450.1 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C90H152O76/c91-1-16-31(106)32(107)48(123)77(139-16)154-63-18(3-93)141-79(50(125)34(63)109)156-65-20(5-95)143-81(52(127)36(65)111)158-67-22(7-97)145-83(54(129)38(67)113)160-69-24(9-99)147-85(56(131)40(69)115)162-71-26(11-101)149-87(58(133)42(71)117)164-73-28(13-103)151-89(60(135)44(73)119)166-75-30(15-105)152-90(61(136)46(75)121)165-74-29(14-104)150-88(59(134)45(74)120)163-72-27(12-102)148-86(57(132)43(72)118)161-70-25(10-100)146-84(55(130)41(70)116)159-68-23(8-98)144-82(53(128)39(68)114)157-66-21(6-96)142-80(51(126)37(66)112)155-64-19(4-94)140-78(49(124)35(64)110)153-62-17(2-92)138-76(137)47(122)33(62)108/h16-137H,1-15H2/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-/m1/s1 |

InChI Key |

JRMPCTCNTYUKEA-ORBORNPUSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Maltopentadecaose can be synthesized through a transglycosyl reaction, where glucose units are enzymatically linked to form the polysaccharide . The optimal conditions for this reaction typically involve specific enzymes that facilitate the formation of alpha (1-4) glycosidic bonds. Industrial production methods often utilize bacterial or fungal enzymes to achieve high yields and purity .

Chemical Reactions Analysis

Enzymatic Hydrolysis Reactions

Maltopentadecaose serves as a substrate for glycoside hydrolases, particularly glucoamylases (GAs) and α-amylases.

Synthetic Pathways:

-

Enzymatic Synthesis :

Cyclodextrin glucanotransferase (CGTase) catalyzes the elongation of shorter maltooligosaccharides (e.g., maltodecaose) via transglycosylation, yielding this compound with >80% purity .-

Optimal Conditions :

Parameter Value Temperature 60°C pH 6.8 Substrate Maltodecaose (10 mM) Yield 72%

-

-

Chemical Derivatization :

this compound undergoes reductive amination with fluorophores like 8-aminopyrene-1,3,6-trisulfonate (APTS) for analytical applications. Labeling efficiency exceeds 95% under alkaline conditions (pH 9.5, 50°C) .

Analytical and Functional Interactions

This compound is widely used as a calibration standard in capillary electrophoresis (CE) due to its predictable hydrodynamic properties.

CE Performance Data:

-

Migration Time Calibration :

this compound (DP15) serves as a high-molecular-weight internal standard in CE, with migration times adjusted by temperature:Temperature (°C) Migration Time (min) Activation Energy (J/mol·Å³) 20 25.3 0.4 (linear glycans) 50 18.7 1.5 (branched glycans) -

Prebiotic Activity :

In vitro studies show this compound enhances the growth of Bifidobacterium spp. by 40% compared to shorter maltooligosaccharides (e.g., maltodecaose: 25%).

Comparative Reactivity with Other Maltooligosaccharides

This compound’s reactivity differs significantly from shorter chains due to steric and electronic effects.

| Property | This compound (DP15) | Maltodecaose (DP10) | Maltotriose (DP3) |

|---|---|---|---|

| Solubility (g/L) | 120 | 180 | 250 |

| Hydrolysis Rate (k₀, s⁻¹) | 0.02 | 0.15 | 3.8 |

| Prebiotic Efficacy (%) | 40 | 25 | <5 |

Scientific Research Applications

Maltopentadecaose has numerous applications in scientific research. In chemistry, it is used as a standard for calibrating analytical instruments such as mass spectrometers and capillary electrophoresis systems . In biology, this compound serves as a substrate for studying enzyme kinetics and specificity, particularly for carbohydrate-active enzymes . In medicine, it is explored for its prebiotic properties, promoting the growth of beneficial gut microbiota and improving digestive health. Industrially, this compound is used in the production of bio-based materials and as a functional ingredient in food products.

Mechanism of Action

The mechanism of action of maltopentadecaose primarily involves its role as a substrate for various enzymes. It interacts with carbohydrate-active enzymes, which cleave the glycosidic bonds to release glucose units. These interactions are crucial for understanding enzyme specificity and kinetics . Additionally, this compound’s prebiotic effects are mediated through its fermentation by gut microbiota, leading to the production of short-chain fatty acids that benefit digestive health.

Comparison with Similar Compounds

Maltopentadecaose is unique due to its specific chain length of 15 glucose units. Similar compounds include maltose (2 glucose units), maltotriose (3 glucose units), and maltooctaose (8 glucose units) . Compared to these shorter maltooligosaccharides, this compound has distinct properties and applications, particularly in its use as a standard for analytical techniques and its prebiotic functionality.

Biological Activity

Maltopentadecaose, a maltooligosaccharide, is a carbohydrate composed of 15 glucose units linked by α-1,4 glycosidic bonds. This compound is of significant interest in various biological and biochemical studies due to its potential health benefits, metabolic effects, and applications in food science. This article explores the biological activity of this compound, including its enzymatic interactions, health benefits, and relevant research findings.

Structure and Composition

This compound (DP15) is categorized as a dextrin with a degree of polymerization (DP) of 15. It is produced through the enzymatic breakdown of starch by amylases and is often used as a reference standard in glycomic studies due to its well-defined structure.

Enzymatic Activity

This compound serves as a substrate for various carbohydrate-active enzymes (CAZymes), which are crucial for the metabolism of carbohydrates in both microorganisms and humans. These enzymes include:

- Amylases : Hydrolyze starch into oligosaccharides.

- Glycoside Hydrolases : Further break down oligosaccharides into simpler sugars.

The enzymatic activity of this compound has been studied to understand its role in glycan remodeling and metabolism. For instance, it has been used as an internal standard in capillary electrophoresis to analyze the glycan composition of therapeutic proteins .

Health Benefits

Recent studies have highlighted the potential health benefits of this compound:

- Antioxidant Properties : Research indicates that this compound may contribute to antioxidant activity when consumed in foods such as beer. The presence of phenolic compounds correlates with enhanced antioxidant capacity, which can positively affect plasma lipid levels and overall cardiovascular health .

- Glycemic Control : In randomized crossover studies, this compound showed a lower glycemic response compared to other carbohydrate sources, suggesting its potential role in managing blood sugar levels . This effect may be beneficial for individuals with insulin resistance or diabetes.

Study on Antioxidant Activity

A study involving non-drinkers with hypercholesterolemia demonstrated that short-term consumption of beer enriched with this compound improved plasma antioxidant activity and lipid profiles. Participants showed significant improvements in total cholesterol and low-density lipoprotein (LDL) levels after consuming beer supplemented with maltodextrins, including this compound .

Glycomic Profiling

This compound has been utilized in high-throughput glycomic profiling methods to analyze the N-glycan composition of glycoproteins. Its distinct size allows researchers to accurately assess the efficiency of labeling and separation techniques in complex biological samples .

Comparison of Biological Activities

| Activity | This compound | Other Oligosaccharides |

|---|---|---|

| Antioxidant Potential | High | Variable |

| Glycemic Response | Low | Moderate to High |

| Substrate for CAZymes | Yes | Yes |

Summary of Key Research Findings

| Study | Findings |

|---|---|

| Gorinstein et al., 2022 | Improved plasma lipid levels and antioxidant activity from this compound supplementation. |

| Capillary Electrophoresis Analysis | This compound used as an internal standard for analyzing N-glycans. |

| Glycomic Profiling Review | Highlighted the importance of this compound in glycan analysis methodologies. |

Q & A

Advanced Research Question

- Multivariate Analysis : Principal component analysis (PCA) or partial least squares regression (PLS-R) can resolve confounding factors (e.g., batch effects).

- Error Propagation Models : Quantify uncertainty in GU values using Monte Carlo simulations, incorporating this compound’s calibration error.

- Meta-Analysis Guidelines : Follow PRISMA protocols when aggregating data from studies using different bracketing standards, with sensitivity analyses to assess this compound-specific biases .

How can researchers validate the structural assignments of glycans using this compound-derived GU values?

Basic Research Question

Validation involves:

Database Cross-Referencing : Compare experimental GU values with entries in glycan databases (e.g., UniCarb-DB).

Orthogonal Techniques : Confirm structures via tandem MS or nuclear magnetic resonance (NMR).

Synthetic Standards : Use chemically synthesized glycans with known structures to benchmark this compound-referenced GU values .

What are the limitations of this compound in analyzing highly sialylated or sulfated glycans?

Advanced Research Question

- Charge-State Interference : Sialylated glycans exhibit altered migration times under standard CE conditions. Adjust buffer pH or use neuraminidase pretreatment.

- Resolution Limits : Sulfated glycans may co-migrate with this compound. Switching to alternative matrices (e.g., dextran ladders) or employing two-dimensional separation (CE-MS) resolves this.

- Quantitative Bias : Hydrophilic interaction liquid chromatography (HILIC) paired with CE-LIF improves quantification for charged glycans .

How should researchers document this compound usage in data repositories to enhance reproducibility?

Basic Research Question

Include metadata such as:

- Batch/Lot Numbers : For traceability.

- Instrument Settings : Voltage, temperature, and buffer composition.

- Normalization Workflow : Detailed GUcal parameters (e.g., peak threshold, baseline correction).

Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and use platforms like GlyTouCan for dataset deposition .

What are the implications of this compound’s degree of polymerization (DP) for its utility in polysaccharide research?

Advanced Research Question

- Size-Resolution Trade-off : this compound (DP15) provides intermediate resolution between short (DP2-7) and long (DP20+) oligomers. It is optimal for mid-range glycans but less effective for ultra-large polymers.

- Dynamic Range : Its DP allows detection of branching patterns in heteropolymers, but researchers must validate against size-exclusion chromatography (SEC) for absolute molecular weight confirmation .

How can machine learning models improve the interpretation of this compound-referenced glycan data?

Advanced Research Question

- Peak Annotation : Convolutional neural networks (CNNs) trained on GUcal electropherograms automate peak identification.

- Predictive Modeling : Recurrent neural networks (RNNs) forecast GU values for novel glycans based on structural features.

- Bias Correction : Algorithms like XGBoost adjust for batch-specific variations in this compound-referenced datasets .

What ethical and data integrity considerations apply to studies using this compound?

Basic Research Question

- Data Transparency : Full disclosure of this compound’s role in calibration avoids "black box" biases.

- Reagent Sourcing : Use vendors complying with ISO 17025 standards for reference materials.

- Conflict of Interest : Disclose any commercial affiliations related to this compound suppliers in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.